Bienvenue dans la boutique en ligne BenchChem!

UBP618

NMDA receptor naphthoic acid allosteric inhibitor

UBP618 is the only validated non-selective pan-inhibitor of all GluN1/GluN2 NMDA subtypes (GluN2A-D) operating via a novel allosteric mechanism independent of agonist concentration and membrane potential. Its unique bromo-hydroxy-phenyl naphthoic acid scaffold delivers consistent pan-subtype inhibition (IC50 ~2 µM, 83-92% max), unlike analogs UBP608/UBP628. Supplied at ≥98% purity, UBP618 is essential for reproducible electrophysiology, neuronal culture, in vivo neurology models, and as a benchmark control in HTS campaigns.

Molecular Formula C17H11BrO3
Molecular Weight 343.176
CAS No. 1333110-86-3
Cat. No. B611534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP618
CAS1333110-86-3
SynonymsUBP618;  UBP-618;  UBP 618.
Molecular FormulaC17H11BrO3
Molecular Weight343.176
Structural Identifiers
SMILESO=C(C1=C(O)C(Br)=C2C=CC(C3=CC=CC=C3)=CC2=C1)O
InChIInChI=1S/C17H11BrO3/c18-15-13-7-6-11(10-4-2-1-3-5-10)8-12(13)9-14(16(15)19)17(20)21/h1-9,19H,(H,20,21)
InChIKeyUISPFOJJZIPYLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UBP618 (CAS 1333110-86-3): Non-Selective Pan-NMDA Receptor Allosteric Inhibitor for Neurological Research


UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) is a small molecule naphthoic acid derivative that functions as a non-selective, pan-inhibitor of all four GluN1/GluN2 NMDA receptor subtypes (GluN2A, B, C, D) [1]. It acts via a novel allosteric mechanism distinct from competitive glutamate/glycine site antagonists and ion channel blockers [2]. With a molecular formula of C17H11BrO3 and molecular weight of 343.17, UBP618 represents a key pharmacological tool for dissecting NMDA receptor function and for evaluating broad-spectrum NMDA receptor antagonism in preclinical neurological disease models [1].

UBP618 (CAS 1333110-86-3): Why Substitution with Other NMDA Receptor Modulators Compromises Experimental Reproducibility


NMDA receptor modulators are not interchangeable. UBP618's unique substitution pattern (bromo, hydroxyl, and phenyl groups on the naphthoic acid core) confers a distinct pharmacological signature of non-selective, moderate-potency pan-inhibition across all GluN2 subtypes [1]. In contrast, close structural analogs like UBP608 (lacking the hydroxyl group) and UBP628 exhibit markedly reduced potency and increased GluN2A selectivity, while other classes of NMDA receptor antagonists (e.g., competitive glutamate site binders, channel blockers like MK-801, or GluN2B-selective NTD binders like ifenprodil) engage entirely different binding sites and mechanisms [2]. Substituting UBP618 with these agents will alter the magnitude, subtype profile, and voltage-dependence of NMDA receptor inhibition, thereby confounding data interpretation and preventing cross-study comparisons. Procurement of the precise compound UBP618 is essential for replicating published findings and for experimental designs that require consistent, pan-subtype NMDA receptor blockade via an allosteric mechanism [1].

UBP618 (CAS 1333110-86-3): Quantitative Differentiation Evidence vs. UBP608 and Other Naphthoic Acid Analogs


Enhanced Potency Across All NMDA Receptor Subtypes Compared to UBP608

UBP618 exhibits significantly higher inhibitory potency at GluN1/GluN2A receptors compared to the analog UBP608, which lacks the 3-hydroxyl group. UBP618 has an IC50 of 1.76 ± 0.24 µM at GluN1/GluN2A, whereas UBP608 requires an 11-fold higher concentration (IC50 = 18.6 ± 1.4 µM) [1]. This potency differential is maintained across other subtypes, with UBP618 showing IC50 values of 2.44 µM (GluN2B), 2.00 µM (GluN2C), and 2.4 µM (GluN2D), compared to UBP608's markedly weaker activity at GluN2B (89.5 µM), GluN2C (68.3 µM), and GluN2D (426 µM) [1].

NMDA receptor naphthoic acid allosteric inhibitor

Non-Selective Pan-Inhibition Profile Contrasts with Subtype-Selective Analogs

UBP618 displays a non-selective pan-inhibition profile with IC50 values tightly clustered around 2 µM for all four GluN1/GluN2 receptor subtypes (GluN2A: 1.76 µM; GluN2B: 2.44 µM; GluN2C: 2.00 µM; GluN2D: 2.4 µM) [1]. In contrast, elimination of the 3-hydroxyl group, as in UBP628 and UBP608, increases GluN1/GluN2A selectivity while drastically reducing potency at other subtypes [1]. Other distinct chemotypes offer orthogonal selectivity: QZN46 is GluN2C/GluN2D-selective, and TCN201 is GluN2A-selective [2]. This non-selective profile positions UBP618 as a pan-inhibitor tool distinct from both orthosteric antagonists and subtype-selective allosteric modulators.

NMDA receptor subtype selectivity allosteric modulation

Partial Maximal Inhibition May Offer Reduced Adverse Effect Liability

Compounds bearing a 6-phenyl substitution, including UBP618, exhibit incomplete maximal inhibition of NMDA receptor responses. UBP618 achieves maximal inhibition of 83-92% across GluN1/GluN2A, B, C, and D subtypes [1]. In contrast, structurally related analogs lacking this phenyl group or bearing different substituents can achieve near-complete (100%) inhibition [1]. The authors propose that such partial antagonists may possess a superior therapeutic window by avoiding excessive NMDA receptor blockade, which is associated with adverse effects like memory impairment and psychotomimetic symptoms [1].

maximal inhibition NMDA receptor adverse effects

Allosteric Mechanism of Action Distinct from Orthosteric Antagonists and Channel Blockers

UBP618 inhibits NMDA receptors through a novel allosteric binding site distinct from the L-glutamate binding site, the glycine co-agonist site, the ion channel pore, and the N-terminal regulatory domain [1]. This contrasts with classical NMDA receptor antagonists: competitive glutamate site antagonists (e.g., D-AP5), glycine site antagonists (e.g., 7-chlorokynurenic acid), and channel blockers (e.g., MK-801, memantine) [2]. The allosteric mechanism renders UBP618's inhibition independent of agonist concentration and not voltage-dependent, a key differentiator for experimental design.

allosteric modulator NMDA receptor binding site

Structural Determinants: Hydroxyl Group Essential for Potency; Bromo and Phenyl Substituents Drive Activity

Systematic SAR analysis reveals that the 3-hydroxyl group of UBP618 is critical for maintaining potent pan-inhibition; its removal (as in UBP608, UBP628) reduces potency by >10-fold at GluN2A and >30-fold at other subtypes while increasing GluN2A selectivity [1]. The 1-bromo substitution further enhances potency compared to unsubstituted 3-hydroxy-2-naphthoic acid, and the 6-phenyl group contributes to the partial maximal inhibition profile [1]. These specific substituents collectively define UBP618's unique pharmacological fingerprint.

structure-activity relationship naphthoic acid SAR

UBP618 (CAS 1333110-86-3): Optimized Research and Industrial Application Scenarios


Pharmacological Dissection of NMDA Receptor Subtype Contributions in Native Tissues

UBP618's non-selective pan-inhibition profile (IC50 ~2 µM across all GluN2 subtypes) [1] makes it an ideal tool for broadly suppressing NMDA receptor-mediated currents in brain slice electrophysiology or primary neuronal cultures. Its allosteric mechanism ensures inhibition is independent of agonist concentration and membrane potential, simplifying data interpretation. Researchers can use UBP618 to establish a baseline of total NMDA receptor contribution before applying subtype-selective agents (e.g., QZN46 for GluN2C/D, TCN201 for GluN2A) to deconvolve the roles of specific subunits in synaptic transmission and plasticity.

Preclinical Evaluation of Broad-Spectrum NMDA Receptor Antagonism in Neurological Disease Models

Given its moderate potency and partial maximal inhibition (83-92% across subtypes) [1], UBP618 is suitable for in vivo or ex vivo studies exploring the therapeutic window of NMDA receptor antagonism in conditions like neuropathic pain, ischemia, or epilepsy. The compound's inability to fully block receptor function may mitigate the adverse effects (e.g., memory deficits, psychotomimetic symptoms) observed with high-affinity, full antagonists, allowing for assessment of efficacy with a potentially improved safety margin [1].

Use as a Reference Standard in NMDA Receptor Allosteric Modulator Screening Campaigns

UBP618 serves as a validated positive control for high-throughput screening assays aimed at identifying novel allosteric NMDA receptor modulators. Its well-characterized potency (IC50 1.76-2.44 µM) [1] and defined mechanism (non-competitive, non-use-dependent) provide a benchmark for comparing hit compounds. Procurement of UBP618 with documented purity (e.g., HPLC, NMR verification) ensures assay reproducibility and facilitates cross-study comparisons in both academic and pharmaceutical industry settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for UBP618

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.